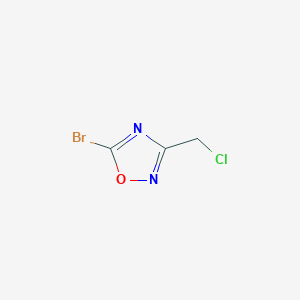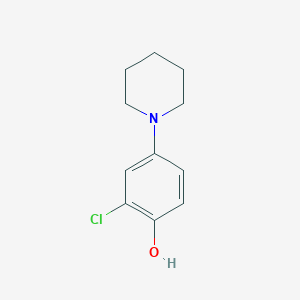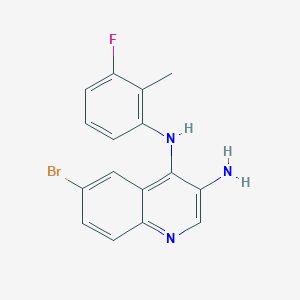![molecular formula C17H30O4S4 B13874257 Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate CAS No. 245112-69-0](/img/structure/B13874257.png)
Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate is a complex organic compound characterized by the presence of multiple sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate typically involves multi-step organic reactions. One common method includes the esterification of 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)decanoate
- Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)dodecanoate
Uniqueness
Methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate is unique due to its specific chain length and the presence of two sulfanyl groups. This structural configuration imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
245112-69-0 |
|---|---|
Molekularformel |
C17H30O4S4 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate |
InChI |
InChI=1S/C17H30O4S4/c1-21-15(18)7-5-4-6-14(25-17(20)10-12-23-3)8-13-24-16(19)9-11-22-2/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
HBKIMKKJGSOZFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC(CCSC(=O)CCSC)SC(=O)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







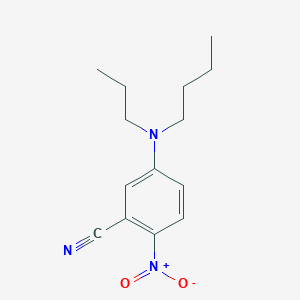
![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)
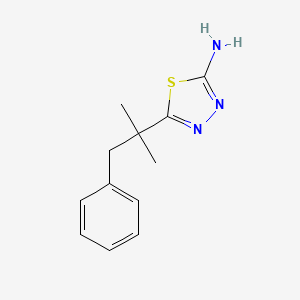

![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
